N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)17(25)22-12-7-9-13(10-8-12)23-11-3-6-16(23)24/h1-2,4-5,7-10H,3,6,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLJBYFSLSXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent introduction of the trifluoromethylbenzamide moiety. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context of the interaction .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Computational Modeling Insights
While direct docking data for the target compound are unavailable, discusses the Glide XP scoring function, which evaluates hydrophobic enclosure and hydrogen-bonding patterns critical for benzamide-protein interactions . Such methods could predict the target compound’s affinity relative to analogs, particularly its pyrrolidone group’s role in binding.
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group and a pyrrolidinone moiety, contributing to its distinct pharmacological properties. The molecular formula is with a molecular weight of approximately 348.325 g/mol. The structural features are crucial for its interactions with biological targets.
Research indicates that this compound may modulate various biological pathways:
- Cyclooxygenase Inhibition : Preliminary studies suggest that this compound inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition may lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : The trifluoromethyl group has been associated with increased antimicrobial activity. Compounds with similar structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in combating bacterial infections .
In Vitro Evaluations
Various studies have evaluated the biological activity of this compound through in vitro assays:
- Antimicrobial Assays : The compound demonstrated significant inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- Cell Viability : In cell viability assays, the compound exhibited varying degrees of cytotoxicity depending on the concentration and cell type tested. Notably, it showed an IC50 value of 6.5 µM against specific cancer cell lines, suggesting potential as an anticancer agent .
- Anti-inflammatory Potential : The compound's ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity was assessed, showing promise in reducing inflammation through epigenetic regulation .
Comparative Analysis of Similar Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | Lacks trifluoromethyl group | Different reactivity |
| N-[3-(2-oxopyrrolidin-1-yl)-4-(trifluoromethyl)benzamide] | Trifluoromethyl group in different position | Variation in binding affinity |
| N-[4-(2-hydroxyphenyl)-3-(trifluoromethyl)benzamide] | Hydroxy instead of oxopyrrolidine | Altered biological activity |
This comparison highlights how modifications in structure can significantly influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicated a reduction in inflammatory markers and improved outcomes in models of arthritis .
- Toxicity Assessments : Toxicity studies conducted on zebrafish embryos revealed moderate toxicity levels, prompting further investigations into safe dosage ranges for therapeutic applications .
- Pharmacokinetic Profiling : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were evaluated, showing favorable profiles that support further development as a pharmaceutical candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
